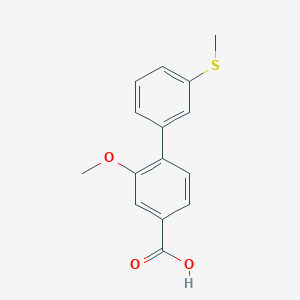
6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(3-methylthiophenyl)benzoic acid (6FMB) is a novel aromatic compound that has been studied for its potential applications in the pharmaceutical and chemical industries. 6FMB is a derivative of benzoic acid, with a fluorine atom attached to the 6th carbon atom in the benzene ring, and a 3-methylthiophenyl group attached to the 2nd carbon atom. Due to its unique structure and properties, 6FMB has been the subject of many scientific research studies.
Applications De Recherche Scientifique
6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used in the development of new organic materials, such as polymers and organic semiconductors. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been studied for its potential applications in the pharmaceutical industry, as it has been shown to possess antifungal and antibacterial properties. It has also been studied as a potential drug delivery system, due to its ability to penetrate cell membranes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to interact with the cell membrane and alter its permeability, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% are still under investigation. However, studies have shown that 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has the potential to act as an antioxidant, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to possess antifungal and antibacterial properties, which may be useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% in lab experiments is its unique structure and properties. Its fluorine atom and 3-methylthiophenyl group make it highly soluble in organic solvents, which makes it ideal for use in organic synthesis. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% can be synthesized in a relatively simple two-step process, making it easy to produce in the lab. The main limitation of using 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% in lab experiments is its relatively high cost.
Orientations Futures
There are many potential future directions for the study of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95%. These include further research into its potential applications in the pharmaceutical industry, its mechanism of action, and its biochemical and physiological effects. In addition, further research into the synthesis of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% could lead to more cost-effective methods of production. Finally, the development of new materials based on 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% could lead to the development of new organic materials with unique properties.
Méthodes De Synthèse
The synthesis of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 3-methylthiophenol with bromine and sodium hydroxide in an aqueous solution. This reaction yields a 3-methylthiophenyl bromide. The second step involves the reaction of the 3-methylthiophenyl bromide with fluorobenzene in the presence of a base, such as sodium carbonate. This reaction yields 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% as the main product.
Propriétés
IUPAC Name |
2-fluoro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWPXJQQVDULRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














